Methyl 6-bromo-2-cyano-3-methoxybenzoate
Description
Methyl 6-bromo-2-cyano-3-methoxybenzoate is a substituted benzoate ester featuring a bromine atom at position 6, a cyano group (-CN) at position 2, and a methoxy group (-OCH₃) at position 3. The compound is of interest in organic synthesis and pharmaceutical research due to its multifunctional substituents, which enable diverse reactivity. The ester group (-COOCH₃) enhances solubility in organic solvents, while the electron-withdrawing cyano and bromine substituents influence electronic properties and regioselectivity in reactions.
Properties
CAS No. |
1805187-73-8 |
|---|---|
Molecular Formula |
C10H8BrNO3 |
Molecular Weight |
270.08 g/mol |
IUPAC Name |
methyl 6-bromo-2-cyano-3-methoxybenzoate |
InChI |
InChI=1S/C10H8BrNO3/c1-14-8-4-3-7(11)9(6(8)5-12)10(13)15-2/h3-4H,1-2H3 |
InChI Key |
TXUQHXXYQGDJNE-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C(C=C1)Br)C(=O)OC)C#N |
Canonical SMILES |
COC1=C(C(=C(C=C1)Br)C(=O)OC)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Implications
- Synthetic Utility: this compound’s bromine and cyano groups allow sequential functionalization (e.g., Suzuki coupling followed by cyano hydrolysis), offering a versatile scaffold for drug discovery.
- Limitations in Evidence: Direct experimental data on the target compound are absent in the provided evidence. Comparisons rely on structural analogs, and discrepancies in molecular formulas (e.g., benzoxazole data) highlight the need for verification .
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